molecular formula C24H29N3O5S B2930029 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-57-9

2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2930029
CAS No.: 628278-57-9
M. Wt: 471.57
InChI Key: JLNOCKVQKAOTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core. The structure features a butylsulfanyl group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 3.

Properties

IUPAC Name

2-butylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-6-10-33-24-26-22-20(23(29)27-24)18(19-14(25-22)8-7-9-15(19)28)13-11-16(30-2)21(32-4)17(12-13)31-3/h11-12,18H,5-10H2,1-4H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOCKVQKAOTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can involve multiple steps. Typically, the process begins with the preparation of the starting materials, such as butylsulfanyl and 3,4,5-trimethoxyphenyl compounds. These are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the desired tetrahydropyrimidoquinoline core.

Industrial Production Methods

Industrial production methods focus on optimizing yields and purity while minimizing costs. This involves fine-tuning the reaction conditions, such as temperature, pressure, and pH, and using efficient catalysts to accelerate the synthesis process. Scaling up from laboratory to industrial scale also requires rigorous process control to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various types of chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen functionalities.

  • Substitution: : Substitution reactions can occur at the butylsulfanyl or trimethoxyphenyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.

  • Substitution: : Substitution reactions may use reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, H₂O).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce corresponding alcohols or amines.

Biological Activity

2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 628278-57-9) is a synthetic compound that belongs to the class of pyrimidoquinolines. This class is noted for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C24H29N3O5S
  • Molecular Weight : 471.6 g/mol
  • Structure : The compound features a pyrimidine ring fused with a quinoline structure along with butylsulfanyl and trimethoxyphenyl substituents.

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. In a study focusing on various quinoline scaffolds synthesized through a solvent-free fusion method, compounds similar to 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline were tested against multiple gram-negative bacteria. The results indicated that these compounds had minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics against strains such as Klebsiella pneumoniae and Proteus vulgaris .

CompoundTarget BacteriaMIC (mg/mL)
Compound AKlebsiella pneumoniae1.75
Compound BProteus vulgaris0.5

Antifungal Activity

The antifungal potential of similar compounds has also been explored. For instance, derivatives of pyrimidoquinolines have shown efficacy against various fungal strains such as Candida albicans. The antifungal activity was evaluated using MIC values ranging from 4 to 8 µg/mL for effective compounds .

Anticancer Activity

Quinoline derivatives have been recognized for their anticancer properties due to their ability to inhibit DNA synthesis and modulate cellular pathways involved in cancer progression. The presence of specific functional groups significantly enhances their efficacy against cancer cell lines .

The biological activity of 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline is believed to be linked to its interaction with various biological targets:

  • DNA Synthesis Inhibition : Compounds in this class can interfere with DNA replication processes.
  • Cytokine Modulation : They may influence the generation of cytokines involved in inflammatory responses.
  • Free Radical Scavenging : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

  • Antibacterial Screening : A comprehensive study evaluated the antibacterial effects of synthesized quinoline derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly greater than those observed with standard antibiotics .
  • Antifungal Evaluation : Another study focused on the antifungal properties of related compounds against Candida species. The findings suggested that specific modifications in the chemical structure could enhance antifungal activity .

Comparison with Similar Compounds

Structural Analogs within the Pyrimido[4,5-b]quinoline Class

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-(Butylsulfanyl), 5-(3,4,5-trimethoxyphenyl) Not explicitly stated ~450 (estimated) Bulky electron-rich aryl group; long alkylsulfanyl chain -
5-(2-Methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-...dione 2-(4-Nitrobenzylsulfanyl), 5-(2-methoxyphenyl) Not provided Not provided Electron-withdrawing nitro group; shorter sulfanyl chain
2-(Butylsulfanyl)-5-(4-nitrophenyl)-...dione (CAS 628278-44-4) 2-(Butylsulfanyl), 5-(4-nitrophenyl) C21H22N4O4S 426.5 Electron-withdrawing nitro group; similar sulfanyl chain
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-...dione 2-(4-Nitrobenzylthio), 5-(4-isopropylphenyl) C27H26N4O4S 502.6 Bulky isopropyl group; nitrobenzylthio substituent
5-(5-Methylfuran-2-yl)-2-(propylsulfanyl)-...dione (CAS 7062-30-8) 2-(Propylsulfanyl), 5-(5-methylfuran-2-yl) C19H21N3O3S 371.5 Heteroaromatic furan; shorter sulfanyl chain
Key Observations:

The butylsulfanyl chain (C4) offers greater lipophilicity than propylsulfanyl (C3, ) or nitrobenzylthio groups (), which may improve membrane permeability .

Electronic Effects: Nitro groups (e.g., in ) introduce electron-withdrawing effects, which could reduce electron density in the core structure, affecting binding to targets like kinases or topoisomerases.

Steric Considerations :

  • The 3,4,5-trimethoxyphenyl group creates significant steric hindrance compared to smaller substituents like 4-nitrophenyl or 5-methylfuran. This may limit binding to narrow active sites but enhance selectivity for specific targets .

Comparison with Non-Pyrimidoquinoline Analogs

and describe compounds with distinct cores (e.g., thiazolo[3,2-a]pyrimidine in ), but similar substituent patterns:

  • : A thiazolo[3,2-a]pyrimidine derivative with multiple methoxy groups and a thiophene ring.
  • : A pyrimidine-tri-one derivative with bromophenyl and dimethoxyphenyl groups. The dimethoxy motif aligns with the target compound’s trimethoxyphenyl group, hinting at shared mechanisms like interference with microtubule dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.